Specific Scientific Field: The field of application for L-Alaninamide hydrochloride is Biochemistry, specifically in the area of Peptide Synthesis .
Comprehensive and Detailed Summary of the Application: L-Alaninamide hydrochloride is used as a building block in the synthesis of peptides. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They play crucial roles in physiological and biochemical functions of life. For instance, some peptides function as hormones, neurotransmitters, and antibiotics .
Detailed Description of the Methods of Application or Experimental Procedures: In peptide synthesis, L-Alaninamide hydrochloride can be used as a starting material. The process typically involves the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another. The reaction is carried out in solution phase . .
Thorough Summary of the Results or Outcomes Obtained: The outcome of using L-Alaninamide hydrochloride in peptide synthesis is the production of peptides with specific sequencesThe specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and the specific peptide being synthesized .
L-Alaninamide hydrochloride is a chemical compound with the molecular formula C₃H₉ClN₂O and a molecular weight of 124.57 g/mol. It is a derivative of L-alanine, an amino acid, where the carboxyl group (-COOH) is replaced by an amide group (-CONH₂). This compound exists as a white crystalline powder and is soluble in water. It is recognized for its potential biological activities and applications in pharmaceuticals and biochemistry .
These reactions highlight the compound's synthetic pathway, which is efficient and cost-effective for large-scale production .
L-Alaninamide hydrochloride exhibits various biological activities, particularly in anti-inflammatory and neuroprotective contexts. Studies suggest that it can modulate inflammatory responses and may have therapeutic potential in conditions involving neuroinflammation . The compound's ability to donate hydrogen bonds contributes to its interaction with biological molecules, enhancing its efficacy in pharmacological applications .
The synthesis of L-Alaninamide hydrochloride can be achieved through the following method:
This method is noted for its simplicity and cost-effectiveness, making it suitable for industrial production .
L-Alaninamide hydrochloride finds applications in various fields:
Its unique properties make it valuable for developing new therapeutic agents .
Research has indicated that L-Alaninamide hydrochloride interacts with various biological systems, particularly in modulating inflammatory pathways. Interaction studies reveal its potential to influence cytokine production and immune responses, suggesting applications in treating inflammatory diseases. Further studies are needed to elucidate its mechanisms of action fully .
Several compounds share structural similarities with L-Alaninamide hydrochloride, including:
Compound | Structural Features | Unique Properties |
---|---|---|
L-Alanine | Amino acid with carboxyl group | Basic building block of proteins |
L-Alaninamide | Amide derivative of L-alanine | Enhanced bioactivity due to amide functionality |
L-Serine | Hydroxymethyl group | Involved in phospholipid metabolism |
Glycine | No side chain | Simplest amino acid; acts as a neurotransmitter |
L-Alaninamide hydrochloride's unique amide structure distinguishes it from these compounds, contributing to its specific biological activities and applications .
L-Alaninamide hydrochloride is an α-amino acid amide with the systematic IUPAC name (2S)-2-aminopropanamide hydrochloride. Its molecular formula is C₃H₉ClN₂O, and it features a chiral center at the C2 position, conferring strict stereochemical requirements for biological activity.
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Registry Number | 33208-99-0 | |
Molecular Weight | 124.57 g/mol | |
Specific Rotation | $$[α]_{25}^{D} +9.0° to +13.0°$$ | |
Melting Point | 212–217°C (lit.) | |
Solubility | Water, DMSO, methanol |
The compound’s SMILES string (Cl.C[C@H](N)C(N)=O
) and InChI Key (FIAINKIUSZGVGX-DKWTVANSSA-N
) underscore its stereospecific configuration.
Alanine, the parent amino acid, was first synthesized in 1850 by Adolph Strecker via the reaction of acetaldehyde, ammonia, and hydrogen cyanide. The hydrochloride form emerged later as a stabilized derivative for peptide synthesis, particularly in solution-phase methods minimizing epimerization. Advances in catalytic amidation, such as iron-catalyzed decarboxylative couplings (2023), have streamlined its production.
L-Alaninamide hydrochloride is pivotal in: